molecular formula C19H16BrNO3 B2412311 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid CAS No. 937604-62-1

2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid

Cat. No. B2412311
CAS RN: 937604-62-1
M. Wt: 386.245
InChI Key: PWGOZHDEEAOQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid” is a chemical compound with the molecular formula C19H16BrNO3 . It’s available for purchase for pharmaceutical testing .


Physical And Chemical Properties Analysis

While the molecular formula and weight are known , other physical and chemical properties like melting point, boiling point, and density are not specified in the available sources .

Scientific Research Applications

Synthesis and Antiviral Activities

A study by Selvam et al. (2010) explored the synthesis of novel 2,3-disubstitutedquinazolin-4(3H)-ones, closely related to the compound . This research found that compounds similar to 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid showed distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Synthesis of Plant Growth Regulators

Teitei (1980) described the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its derivatives for potential use as plant growth regulators. This study highlights the utility of structurally similar compounds in agricultural research (Teitei, 1980).

Radiosynthesis Applications

Mertens, Boumon, & Steegmans (2001) worked on the synthesis of 2-radioiodophloretinic acid, a potential glut tracer, using a compound structurally akin to 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid. This study is significant for its implications in radiopharmaceuticals and imaging (Mertens, Boumon, & Steegmans, 2001).

Biological Activity in Heterocyclic Compounds

Mehta (2013) examined the synthesis and biological activity of compounds derived from 4-bromo-2-hydroxybenzoic acid hydrazide. The study evaluated these compounds for their antibacterial and antifungal activities, underscoring the biomedical relevance of similar compounds (Mehta, 2013).

Antibacterial Activity in Novel Compounds

Research by Banday, Mattoo, & Rauf (2010) focused on the synthesis and antibacterial activity of certain oxadiazoles derived from fatty acid hydrazides. This research is pertinent as it demonstrates the broader application of similar benzoic acid derivatives in developing new antibacterial agents (Banday, Mattoo, & Rauf, 2010).

properties

IUPAC Name

2-[(2-bromo-3-oxo-5-phenylcyclohexen-1-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c20-18-16(21-15-9-5-4-8-14(15)19(23)24)10-13(11-17(18)22)12-6-2-1-3-7-12/h1-9,13,21H,10-11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGOZHDEEAOQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1NC2=CC=CC=C2C(=O)O)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid

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